3-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
3-CHLORO-N~2~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique bicyclic structure, which includes a trifluoromethyl group, a thiophene ring, and a chlorinated pyrazolo[1,5-a]pyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C20H19ClF3N5OS |
|---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
3-chloro-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H19ClF3N5OS/c1-28-11-4-5-12(28)8-10(7-11)25-19(30)17-16(21)18-26-13(14-3-2-6-31-14)9-15(20(22,23)24)29(18)27-17/h2-3,6,9-12H,4-5,7-8H2,1H3,(H,25,30) |
InChI Key |
DRWOAFHJOJATNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=CS5)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N~2~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core: : The synthesis begins with the construction of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors, such as 5-amino-1H-pyrazole and 2-chloropyrimidine, under acidic or basic conditions.
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
-
Attachment of the Thiophene Ring: : The thiophene ring can be attached through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
-
Formation of the Bicyclic Structure: : The bicyclic structure can be formed through intramolecular cyclization reactions, often involving the use of protecting groups and subsequent deprotection steps.
-
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride or borane.
-
Substitution: : The chlorinated pyrazolo[1,5-a]pyrimidine core can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, borane.
Coupling Reagents: Palladium catalysts, trifluoromethyl iodide, thiophene derivatives.
Major Products
Oxidation Products: Oxidized thiophene derivatives.
Reduction Products: Reduced carboxamide derivatives.
Substitution Products: Substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and functional groups make it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancers.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.
Mechanism of Action
The mechanism of action of 3-CHLORO-N~2~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-CHLORO-N~2~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- 3-CHLORO-N~2~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group, a thiophene ring, and a bicyclic structure. This combination of functional groups and structural features imparts unique chemical and biological properties, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
